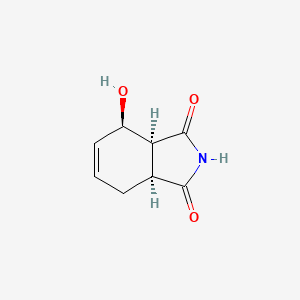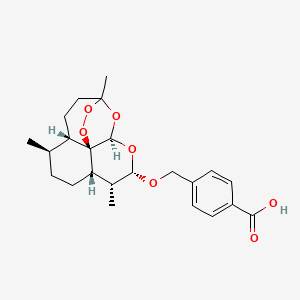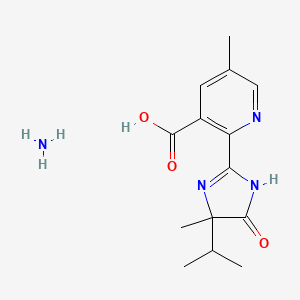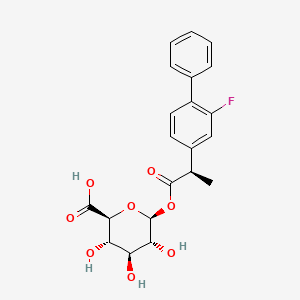
Bisphenol A-13C12 beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol A-13C12 beta-D-Glucuronide is a compound that is a 13C-labeled isotope of Bisphenol A beta-D-Glucuronide. This compound is used primarily in scientific research for metabolic analysis, allowing for precise tracking and quantification of individual atoms . The molecular formula of this compound is 13C12C9H24O8, and it has a molecular weight of 416.32 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol A-13C12 beta-D-Glucuronide involves the glucuronidation of Bisphenol A, where a glucuronic acid moiety is attached to Bisphenol A. The 13C labeling is introduced during the synthesis of Bisphenol A itself, ensuring that the carbon atoms in the final product are isotopically labeled .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using stable isotope-labeled precursors. The process is carried out under controlled conditions to ensure high purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Bisphenol A-13C12 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated products .
Aplicaciones Científicas De Investigación
Bisphenol A-13C12 beta-D-Glucuronide is widely used in scientific research for:
Metabolic Analysis: Tracking the metabolic pathways and quantifying the movement of atoms within biological systems.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Environmental Studies: Investigating the environmental fate and transport of Bisphenol A and its metabolites.
Toxicology: Assessing the toxicological effects of Bisphenol A and its derivatives.
Mecanismo De Acción
The mechanism of action of Bisphenol A-13C12 beta-D-Glucuronide involves its role as a metabolite of Bisphenol A. It is formed in the liver through the process of glucuronidation, which makes Bisphenol A more water-soluble and facilitates its excretion from the body. The molecular targets and pathways involved include enzymes like UDP-glucuronosyltransferases, which catalyze the glucuronidation reaction .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A beta-D-Glucuronide: The non-labeled version of the compound.
Bisphenol A-13C12 sulfate: Another 13C-labeled derivative of Bisphenol A.
Bisphenol A-d16: A deuterium-labeled version of Bisphenol A.
Uniqueness
Bisphenol A-13C12 beta-D-Glucuronide is unique due to its 13C labeling, which allows for precise tracking and quantification in metabolic studies. This isotopic labeling provides a distinct advantage in research applications where understanding the movement and transformation of specific atoms is crucial .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOXXYQSBJDHB-CJVPVOHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017638 |
Source


|
| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313730-08-3 |
Source


|
| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)



![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)

![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/new.no-structure.jpg)



![Benzo[b]fluoranthene](/img/structure/B1141397.png)

